3-Fluoro-5-(thiophen-2-YL)phenol 3-Fluoro-5-(thiophen-2-YL)phenol
Brand Name: Vulcanchem
CAS No.: 187392-82-1
VCID: VC11680234
InChI: InChI=1S/C10H7FOS/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h1-6,12H
SMILES: C1=CSC(=C1)C2=CC(=CC(=C2)F)O
Molecular Formula: C10H7FOS
Molecular Weight: 194.23 g/mol

3-Fluoro-5-(thiophen-2-YL)phenol

CAS No.: 187392-82-1

Cat. No.: VC11680234

Molecular Formula: C10H7FOS

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-5-(thiophen-2-YL)phenol - 187392-82-1

CAS No. 187392-82-1
Molecular Formula C10H7FOS
Molecular Weight 194.23 g/mol
IUPAC Name 3-fluoro-5-thiophen-2-ylphenol
Standard InChI InChI=1S/C10H7FOS/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h1-6,12H
Standard InChI Key JGZPPDBOOVHTLL-UHFFFAOYSA-N
SMILES C1=CSC(=C1)C2=CC(=CC(=C2)F)O
Canonical SMILES C1=CSC(=C1)C2=CC(=CC(=C2)F)O

Structural and Molecular Characteristics

The compound’s IUPAC name, 3-fluoro-5-thiophen-2-ylphenol, reflects its biphenyl architecture: a phenol ring substituted at the 3-position with fluorine and at the 5-position with a thiophen-2-yl group. Key structural descriptors include:

PropertyValue
Molecular FormulaC₁₀H₇FOS
Molecular Weight194.23 g/mol
SMILESC1=CSC(=C1)C2=CC(=CC(=C2)F)O
InChIKeyJGZPPDBOOVHTLL-UHFFFAOYSA-N
Topological Polar Surface Area41.1 Ų (estimated)

The fluorine atom induces electron-withdrawing effects, potentially enhancing metabolic stability and modulating intermolecular interactions. Meanwhile, the thiophene moiety contributes π-conjugation and sulfur-based reactivity .

Synthetic Methodologies

Cross-Coupling Strategies

Though no explicit synthesis of 3-fluoro-5-(thiophen-2-YL)phenol is documented, analogous fluorothiophenyl compounds are prepared via palladium-catalyzed cross-couplings. For instance, Fujita et al. demonstrated AlCl₃-mediated C–F/C–H coupling of 2-fluorobenzofurans with arenes to yield 2-arylbenzofurans . Adapting this protocol, 2-fluorophenol derivatives could couple with thiophene boronic acids under Suzuki–Miyaura conditions.

Direct Arylation

Copper or palladium catalysts enable direct arylation of fluorophenols with thiophene precursors. A study on 2-fluoro-5-(thiophen-2-yl)pyridine synthesis employed dichloromethane and AlCl₃ to facilitate coupling between fluorinated heterocycles and thiophene . Similar conditions may apply to the phenolic analog, though steric hindrance from the hydroxyl group necessitates optimized reaction temperatures (-20°C to room temperature) .

Physicochemical and Computational Properties

Hydrogen-Bonding Capacity

Research Gaps and Future Directions

  • Synthetic Optimization: Current methods for analogous compounds rely on AlCl₃ or Pd catalysts . Future work should explore greener alternatives (e.g., photocatalytic C–H activation) and characterize reaction kinetics.

  • Biological Profiling: No data exist on this compound’s antimicrobial, anticancer, or enzymatic activities. High-throughput screening against viral proteases or kinases is warranted.

  • Material Characterization: Thin-film morphology, conductivity, and thermal stability remain unstudied. Computational modeling (e.g., DFT) could predict optoelectronic properties.

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